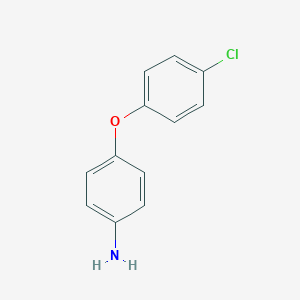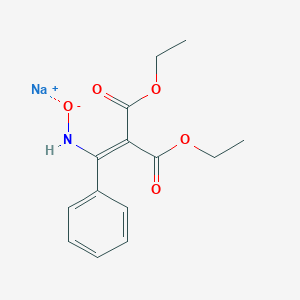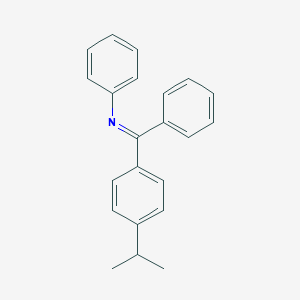
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, the compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate in lab experiments is its low toxicity. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another potential direction is the investigation of the compound's mechanism of action to better understand how it works. Additionally, further studies are needed to determine the compound's potential for use in other applications, such as in the development of new materials or as a pesticide.
Conclusion:
In conclusion, Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a promising compound with potential applications in various fields. Its low toxicity and potential therapeutic benefits make it a promising candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and its potential for use in other applications.
Méthodes De Synthèse
The synthesis of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the reaction of 2-methoxyaniline, ethyl acetoacetate, and carbon disulfide in the presence of potassium hydroxide. The resulting product is then methylated using methyl iodide to yield the final compound.
Applications De Recherche Scientifique
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its antimicrobial and antioxidant properties.
Propriétés
Numéro CAS |
16238-47-4 |
|---|---|
Nom du produit |
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
methyl 2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-11(16)7-10(20-13)12(17)19-2/h3-6,10H,7H2,1-2H3,(H,14,15,16) |
Clé InChI |
RQDFIFAALCHACI-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
SMILES |
COC1=CC=CC=C1N=C2NC(=O)CC(S2)C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
Synonymes |
Tetrahydro-2-[(o-methoxyphenyl)imino]-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















